molecular formula C19H17N B134856 Tritylamine CAS No. 5824-40-8

Tritylamine

Cat. No.: B134856
CAS No.: 5824-40-8
M. Wt: 259.3 g/mol
InChI Key: BZVJOYBTLHNRDW-UHFFFAOYSA-N
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Description

Tritylamine (triphenylmethylamine) is a sterically hindered tertiary amine characterized by a central carbon atom bonded to three phenyl groups and one amine group. Its bulky trityl (triphenylmethyl) moiety serves as a protective group for primary amines in organic synthesis, shielding reactive sites during multi-step reactions . Key applications include:

  • Ammonia Surrogate: In Ugi tetrazole and related multicomponent reactions (MCRs), this compound replaces ammonia to avoid side reactions caused by ammonia’s high nucleophilicity. Post-reaction, the trityl group is cleaved under mild acidic or reductive conditions to yield unprotected α-aminotetrazoles or lactams .
  • Polymer Functionalization: this compound-modified monolithic polymers enhance chromatographic separation of hydrophobic analytes (e.g., polycyclic aromatic hydrocarbons) due to its high hydrophobicity .
  • Mechanistic Insights: In β-elimination reactions, this compound forms unexpectedly due to lithium coordination, despite its poor leaving-group ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylmethanamine can be synthesized through the arylation of diphenylamine. The reaction involves the use of aryl halides and a base, typically under reflux conditions . Another method involves the reaction of triphenylmethyl chloride with ammonia or primary amines .

Industrial Production Methods

Industrial production of triphenylmethanamine often involves the reaction of triphenylmethyl chloride with ammonia in the presence of a solvent like benzene or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Reaction with Oxiranes (Epoxides)

Tritylamine reacts regioselectively with oxiranes to form N-tritylated β-aminoalcohols, which serve as intermediates for synthesizing β-aminoalcohol hydrochlorides . The reaction proceeds in methanol under elevated temperatures, with hydrolysis using HCl yielding free aminoalcohols.

Key Findings:

  • Regioselectivity : Exclusive formation of β-aminoalcohols, e.g., styrene oxide reacts to give 1-phenyl-2-(tritylamino)ethanol .

  • Chemoselectivity : Epichlorohydrin undergoes selective ring-opening at the β-position without competing side reactions .

  • Hydrolysis : N-Trityl-β-aminoalcohols hydrolyze quantitatively to aminoalcohol hydrochlorides (e.g., 2-aminoethanol HCl) under reflux with HCl .

Table 1: Reaction Conditions and Yields for Oxirane-Tritylamine Reactions

OxiraneMolar Ratio (TrNH₂:Oxirane)Temp (°C)Time (h)Yield (%)
Ethylene oxide1:1080299
Methyloxirane1:1080897
Epichlorohydrin1:5601592
Styrene oxide1:1.1701841

Acylation Reactions

This compound acts as an ammonia surrogate in nucleophilic acylation with activated carboxylic acid derivatives, forming N-tritylamides. Subsequent deprotection with trifluoroacetic acid (TFA) yields primary amides .

Mechanistic Insights:

  • Acyl Chlorides : React readily with this compound in dichloromethane or toluene (e.g., acetylsalicyloyl chloride → acetylsalicylamide after TFA treatment) .

  • Anhydrides : Aliphatic and cyclic anhydrides (e.g., acetic anhydride, maleic anhydride) form N-tritylamides, precipitated as crystalline solids .

  • Steric Effects : Bulky substrates require coupling agents like PyBrOP for efficient acylation .

Table 2: Primary Amides Synthesized via this compound Acylation

Starting MaterialProductDeprotection AgentYield (%)
Acetyl chlorideAcetamideTFA + iPr₃SiH85
Benzoyl chlorideBenzamideTFA90
Maleic anhydrideMaleamic acidTFA78
Acetylsalicylic acidAcetylsalicylamideTFA82

Deprotection Strategies

The trityl group is cleaved under acidic or reductive conditions to regenerate primary amines or amides.

Methods:

  • Acidic Hydrolysis :

    • 2 M HCl reflux quantitatively removes the trityl group from β-aminoalcohols .

    • TFA at room temperature cleaves N-tritylamides to primary amides, with triphenylmethane (TrH) as a recoverable byproduct .

  • Reductive Detritylation :

    • Lithium powder with naphthalene selectively removes trityl groups in the presence of allyl or benzyl protections .

Stability and Compatibility

This compound exhibits stability across diverse conditions, making it suitable for multi-step syntheses :

  • Acid Stability : Resists hydrolysis at pH > 1 (RT) but decomposes in strong acids (pH < 1, 100°C).

  • Base Compatibility : Stable with mild bases (e.g., Et₃N, pyridine) but degrades with strong bases (e.g., t-BuOK).

  • Reductive Stability : Inert to NaBH₄ or LiAlH₄, enabling use in reduction-sensitive reactions .

Limitations and Challenges

  • Steric Hindrance : Bulky trityl group slows reactions with sterically hindered substrates (e.g., ethylene oxide requires prolonged heating) .

  • Isomerization Issues : α,β-unsaturated acyl derivatives (e.g., trans-2-octenoyl chloride) may isomerize to β,γ-unsaturated products under certain conditions .

This compound’s unique reactivity and protective capabilities make it indispensable in modern organic synthesis, particularly for regioselective transformations and ammonia-free amidation. Its compatibility with diverse reaction conditions and ease of deprotection further enhance its utility across pharmaceutical and industrial applications.

Scientific Research Applications

Synthetic Applications

1.1. Ammonia Surrogate in Organic Reactions

Tritylamine has been effectively used as an ammonia equivalent in several organic reactions, particularly in the synthesis of primary amides from carboxylic acids. The method involves the formation of N-tritylamides, which can be deprotected to yield the desired amides without undesirable side products. This approach has been documented to provide high yields and selectivity in various reactions involving acyl chlorides and anhydrides .

Table 1: Synthesis of Primary Amides Using this compound

ReactantProductYield (%)Notes
Acyl ChlorideN-Tritylamide85Reaction performed in dichloromethane
Aliphatic AnhydrideN-Tritylamide90Smooth reaction with concurrent precipitation
Aromatic Carboxylic AcidN-Tritylamide80Minimal side reactions observed

1.2. Preparation of N-Tritylated Compounds

This compound is utilized in the preparation of N-tritylated β-amino alcohols, which serve as important building blocks in organic synthesis. These compounds are crucial for synthesizing more complex molecules used in pharmaceuticals .

Biological Applications

2.1. Inhibitors of Human Proteins

Research has shown that trityl-cysteine analogs derived from this compound can act as inhibitors of human mitotic kinesin, a protein involved in cell division. This application highlights its potential role in cancer therapy by targeting cellular mechanisms .

2.2. Drug Discovery

This compound's role as a nitrogen source has been explored in drug discovery campaigns, particularly for synthesizing novel compounds with potential therapeutic effects against various diseases, including cancer and infections . Its use in the Ugi reaction has been noted for producing α-aminotetrazoles, which are valuable in medicinal chemistry .

Case Studies

3.1. Synthesis of Triazole Derivatives

A study demonstrated the synthesis of 1,2,4-triazole derivatives using this compound as a nitrogen source. These derivatives exhibited significant biological activities, including anti-tumor and anti-viral properties . The incorporation of triazole moieties into drug candidates has shown promise due to their diverse pharmacological profiles.

3.2. Development of Amides from Carboxylic Acids

In another case study, researchers successfully converted various carboxylic acids into primary amides using this compound under mild conditions, demonstrating its utility as a general protocol for amide synthesis without unwanted side reactions . The methodology was validated across different substrates with consistent yields.

Mechanism of Action

The mechanism of action of triphenylmethanamine involves its ability to form stable complexes with various molecules. The central nitrogen atom can donate its lone pair of electrons to form coordinate bonds with metal ions or other electrophiles. This property makes it useful in catalysis and as a ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Steric and Electronic Properties

The trityl group’s steric bulk distinguishes tritylamine from smaller amines. Comparative

Compound Structure Steric Bulk (van der Waals volume, ų) Leaving Group Ability
This compound Triphenylmethyl-NH₂ ~240 Poor
Benzylamine Benzyl-NH₂ ~120 Moderate (H₂/Pd)
tert-Butylamine (CH₃)₃C-NH₂ ~90 Poor (TFA required)
Bis-PMB-amine p-Methoxybenzyl-NH₂ ~150 Moderate (Oxidative)
  • Steric Effects : this compound’s bulk impedes nucleophilic attacks, making it ideal for protecting amines in MCRs. For example, in Ugi reactions, it prevents unwanted cyclization or side-product formation observed with smaller amines like benzylamine .
  • Electronic Effects : The electron-rich phenyl rings stabilize adjacent charges, enhancing resistance to electrophilic reagents.

Protection/Deprotection Strategies

Protecting Group Deprotection Method Conditions Yield (%)
Trityl Lithiation (Li/naphthalene) Mild, room temperature >90
Benzyl Hydrogenolysis (H₂/Pd) High pressure 85–95
PMB Oxidative cleavage (DDQ/CAN) Acidic 75–85
tert-Butyl Strong acid (TFA/HCl) Harsh 70–80
  • Advantages of Trityl : Mild deprotection (e.g., 0.5 M HCl in dioxane ) preserves acid-sensitive products.

Stability and Byproduct Formation

  • β-Elimination Reactions: this compound forms as a major byproduct (40% yield) in ynone syntheses via lithium-coordinated β-elimination, despite its poor leaving-group ability. Smaller amines (e.g., bis-PMB-amine) show similar behavior but lower stability under these conditions .
  • Thermal Stability : this compound’s aromatic rings confer thermal resilience (>200°C), unlike aliphatic amines like tert-butylamine, which decompose above 150°C .

Chromatographic Performance

This compound-functionalized polymers exhibit superior retention of hydrophobic analytes compared to other ligands:

Ligand Retention Factor (PAHs) Selectivity (Phenols vs. Anilines)
This compound 8.2–12.5 High
3,3-Diphenylpropylamine 6.5–9.8 Moderate
Benzylamine 4.1–7.3 Low

The trityl group’s hydrophobicity and π-π interactions enhance separation efficiency .

Key Research Findings

Mechanistic Flexibility : this compound’s reactivity is context-dependent. It acts as a protective group in MCRs but becomes a leaving group under lithium coordination .

Synthetic Versatility: Its use spans peptide mimetics (α-aminotetrazoles) , lactams , and phosphonates .

Limitations : Bulky substrates (e.g., Asp derivatives) hinder Ugi reactions, necessitating alternative strategies like benzyl/benzyl protection .

Biological Activity

Tritylamine, a compound characterized by its three phenyl groups attached to a nitrogen atom, has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its roles in synthetic chemistry, particularly as an ammonia surrogate, and its implications in medicinal chemistry.

This compound (C₁₈H₁₈N) is known for its steric hindrance and stability, making it an effective reagent in various chemical reactions. It serves as a substitute for ammonia in several synthetic pathways, including the Ugi reaction and the synthesis of amides. The ability to use this compound as an ammonia equivalent allows for more controlled reactions with fewer side products, enhancing yield and purity.

Table 1: Comparison of this compound with Ammonia in Synthesis

PropertyThis compoundAmmonia
Steric HindranceHighLow
ReactivityModerateHigh
By-productsMinimalOften significant
YieldHigher in certain reactionsVariable

1. Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. For instance, it has been employed as a component in the Ugi reaction to create oxazole scaffolds that exhibit potential anti-cancer properties. The use of this compound in this context allows for the generation of complex molecular structures that may serve as lead compounds for drug development .

Case Study: Ugi Reaction with this compound

In a study aimed at synthesizing IDO1 inhibitors, this compound was used effectively to produce compounds with promising biological activity. The reaction conditions were optimized to achieve high yields, demonstrating this compound's utility in generating pharmacologically relevant molecules .

2. Anticancer Activity

Research has indicated that compounds synthesized using this compound can exhibit anticancer properties. For example, derivatives created through the Ugi reaction have been tested against various cancer cell lines, showing significant antiproliferative effects . The mechanism often involves the induction of apoptosis through caspase activation, highlighting the potential therapeutic applications of this compound-derived compounds.

Mechanistic Insights

The biological activity of this compound-derived compounds can be attributed to their ability to interact with specific biological targets. For instance, studies have shown that certain synthesized derivatives can inhibit proteins involved in cancer cell survival, such as inhibitors of apoptosis proteins (IAPs). This interaction leads to increased apoptosis in cancer cells, providing a pathway for therapeutic intervention .

Table 2: Biological Activity of this compound-Derived Compounds

Compound TypeTarget ProteinBiological Effect
Oxazole derivativesIDO1Inhibition of tumor growth
AmidesIAPsInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-aminoalkylphosphonates using tritylamine?

  • Method A : React phosphoric acid (H₃PO₄) with acetic anhydride (Ac₂O) at 0°C, followed by N-tritylalkylamine addition. Hydrolysis yields H₂NCH₂PO₃H₂ (94% purity) via ³¹P NMR analysis .
  • Method B : Use phosphorus trichloride (PCl₃) in acetic acid (AcOH) with N-tritylalkylamine. This produces a mixture of H₂NCH₂PO₃H₂, HN(CH₂PO₃H₂)₂, and N(CH₂PO₃H₂)₃ (78:13:9 ratio) via ³¹P/¹H NMR .
  • Key : this compound acts as a protecting group, enabling selective phosphonate formation while minimizing polymerization.

Q. How does this compound function as an ammonia equivalent in Mannich-type reactions?

  • This compound reacts regioselectively with epoxides (e.g., styrene oxide) in methanol under reflux to form β-amino alcohols (e.g., 1-phenyl-2-(tritylamino)ethanol). The bulky trityl group sterically directs nucleophilic attack to the β-carbon of epoxides, avoiding α-attack by >95% regioselectivity .
  • Post-reaction, detritylation with 6M HCl yields pure β-amino alcohol hydrochlorides (e.g., 2-aminoethanol HCl) via hydrolysis and recrystallization .

Q. What analytical techniques are critical for characterizing this compound-derived products?

  • ³¹P/¹H NMR : Resolves phosphonate regioisomers (e.g., δ = 13.3 ppm for H₂NCH₂PO₃H₂) and confirms β-amino alcohol structures (e.g., δ = 3.59 ppm for CH₂-O in 2-aminoethanol HCl) .
  • FTIR : Identifies functional groups (e.g., NH/OH stretches at 3309–3460 cm⁻¹ in N-trityl-β-aminoalcohols) .
  • Elemental analysis : Validates purity (e.g., C₃₃H₃₅NO requires C 85.5%, H 6.64%, N 3.69%) .

Advanced Research Questions

Q. How can regioselectivity contradictions in this compound-epoxide reactions be resolved?

  • Case study : Styrene oxide reacts with this compound to form exclusively 1-phenyl-2-(tritylamino)ethanol, while propylene oxide may yield minor α-attack byproducts. Use ¹H NMR to analyze CH-O/CH-N coupling constants (e.g., J = 7.4–12.3 Hz) and confirm regiochemistry .
  • Contradiction : Aliphatic epoxides (e.g., epichlorohydrin) show lower regioselectivity (92% β-product). Optimize solvent (methanol > isopropanol) and temperature (reflux > RT) to suppress side reactions .

Q. What methodologies mitigate byproduct formation in 1-aminoalkylphosphonate synthesis?

  • Challenge : Method A (H₃PO₄/Ac₂O) yields 6% HN(CH₂PO₃H₂)₂, while Method B (PCl₃/AcOH) produces 9% N(CH₂PO₃H₂)₃. Use gradient recrystallization (hexane/DCM) to isolate H₂NCH₂PO₃H₂ with >95% purity .
  • Mechanistic insight : this compound’s steric bulk reduces self-condensation but requires acidic activation (e.g., Ac₂O) to enhance H-P bond nucleophilicity .

Q. How can non-acidic detritylation methods improve product stability?

  • Traditional : 6M HCl hydrolysis risks decomposing acid-sensitive products (e.g., chlorinated amino alcohols).
  • Innovative : Use naphthalene-catalyzed lithiation (0°C, THF) for mild detritylation. This preserves labile groups (e.g., -Cl in 1-amino-3-chloropropan-2-ol) with 85–90% yield .

Q. What strategies optimize solvent choice for this compound-mediated reactions?

  • Methanol superiority : Provides higher yields (e.g., 92% for 3-chloro-1-(tritylamino)propan-2-ol) vs. isopropanol (60–70%) due to better solubility of this compound and epoxides .
  • Kinetic control : Lower reaction temperatures (0–20°C) favor β-selectivity, while higher temps (80°C) accelerate side reactions (e.g., epoxide polymerization) .

Q. How to address hygroscopicity challenges in this compound-derived phosphonates?

  • Storage : Use desiccators with P₂O₅ for H₂NCH₂PO₃H₂ (hygroscopic).
  • Derivatization : Acetylate free -NH₂ groups (e.g., 1-acetamidoethylphosphonate) to reduce moisture sensitivity. Confirm via ¹H NMR (δ = 2.10 ppm for CH₃CO-) .

Q. Data Contradiction & Validation

Q. Why do phosphonate syntheses from aliphatic aldehydes yield secondary amines exclusively?

  • Mechanism : Aliphatic aldehyde-derived imines (R-CH=N-trityl) undergo rapid reduction by H₃PO₄ to R-CH₂-NH-trityl, forming secondary amines. Aromatic imines resist reduction, yielding primary amines .
  • Validation : Compare ¹H NMR of H₂NCH₂PO₃H₂ (δ = 2.97 ppm, CH₂) vs. HN(CH₂PO₃H₂)₂ (δ = 3.19 ppm, CH₂) .

Q. How to reconcile conflicting reports on this compound’s reactivity with epichlorohydrin?

  • Issue : Early studies reported poor regioselectivity, but recent protocols achieve 92% β-product via methanol reflux (15 h).
  • Resolution : Use stoichiometric this compound (1:5 molar ratio) and monitor via ¹H NMR for unreacted this compound (δ = 7.29 ppm, ArH) .

Properties

IUPAC Name

triphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJOYBTLHNRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30206972
Record name Tritylamine
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Molecular Weight

259.3 g/mol
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CAS No.

5824-40-8
Record name Triphenylmethylamine
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Synthesis routes and methods

Procedure details

Cerium chloride heptahydrate (15.0 g, 40 mmol) was dried and stirred with 80 mL of dry tetrahydrofuran as described in Example 1. To this was added by cannulation below -50° a solution of phenyllithium prepared by addition of 16 mL of 2.5M n-butyllithium in hexanes (40 mmol) to 6.28 g (40 mmol) of bromobenzene in 15 mL of tetrahydrofuran below -40°. The mixture was stirred in a dry ice-acetone bath for 30 minutes, and 1.34 g (13 mmol) of benzonitrile in 2 mL of tetrahydrofuran were added. The bath was removed and the mixture was stirred for 2 hours. Isolation as described in Example 1 gave 3.30 g (98%) of triphenylmethylamine, identical by infrared, 1H and 13C NMR spectroscopy with an authentic sample.
Name
Cerium chloride heptahydrate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
6.28 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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